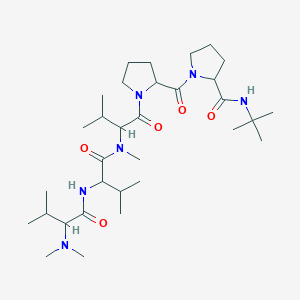![molecular formula C48H63N5O9 B10784216 methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784216.png)
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinglycinate sulfate is a derivative of vinblastine, a vinca alkaloid originally isolated from the periwinkle plant, Vinca rosea. This compound has shown significant potential in the treatment of various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .
准备方法
合成路线和反应条件
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐是通过对长春碱进行化学修饰合成的活性最高的酯衍生物,脱乙酰长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐,被选中用于进一步评估 .
工业生产方法
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐的工业生产涉及使用上述合成路线进行大规模合成。该工艺经过优化,以确保最终产品的产率高且纯度高。 生产方法旨在可扩展且具有成本效益,使该化合物能够用于临床应用 .
化学反应分析
反应类型
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控温度和 pH 条件下进行,以确保形成所需产物 .
形成的主要产物
这些反应形成的主要产物包括乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐的各种衍生物,每种衍生物都具有独特的化学性质和潜在的治疗应用 .
科学研究应用
化学: 该化合物用作研究吲哚生物碱及其衍生物的化学行为的模型分子。
生物学: 乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐用于生物学研究,以了解其对细胞过程的影响及其作为抗癌剂的潜力。
作用机制
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐通过抑制微管蛋白的聚合来发挥其作用,微管蛋白是细胞分裂必不可少的蛋白质。通过与微管蛋白结合,该化合物破坏微管的形成,导致细胞周期停滞和凋亡(程序性细胞死亡)。 该机制与其他吲哚生物碱相似,但乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐与母体化合物长春碱相比,显示出独特的选择性和降低的毒性 .
相似化合物的比较
类似化合物
长春碱: 乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐的母体化合物,用于治疗各种癌症。
长春新碱: 另一种吲哚生物碱,具有类似的作用机制,但治疗应用不同。
长春瑞滨: 长春碱的衍生物,具有独特的化学性质和治疗潜力。
长春乐素: 另一种吲哚生物碱,具有独特的化学和生物学性质 .
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐的独特性
乙酰化长春碱-4-(N, N-二甲基甘氨酸酯)硫酸盐脱颖而出是因为其独特的化学结构,与其他吲哚生物碱相比,赋予了更高的选择性和降低的毒性。 这使其成为作为抗癌剂进一步开发的有希望的候选者 .
属性
分子式 |
C48H63N5O9 |
|---|---|
分子量 |
854.0 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39+,40-,41-,44+,45-,46-,47+,48+/m1/s1 |
InChI 键 |
YNSIUGHLISOIRQ-SWSODSCOSA-N |
手性 SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


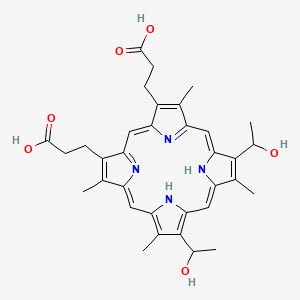
![[(5S,6S,9R,11Z,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784146.png)
![Methyl 4-{[5-hydroxy-4-(3-hydroxyoct-1-en-1-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl}butanoate](/img/structure/B10784153.png)
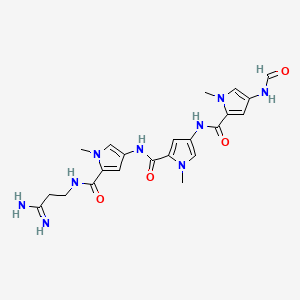
![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)
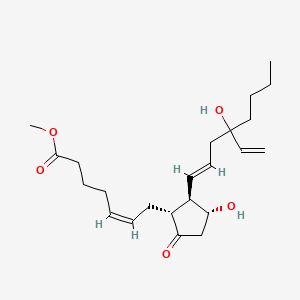

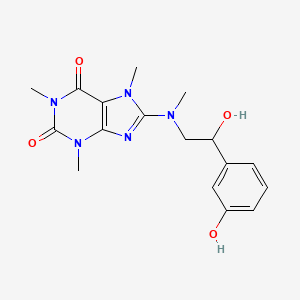
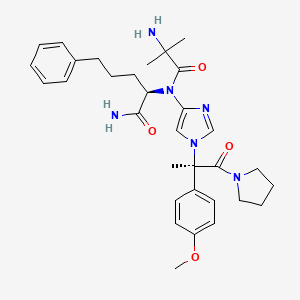
![[4-(2-amino-3-methylbutanoyl)oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate](/img/structure/B10784228.png)
